1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2Z)-2-(1-PHENYLETHYLIDENE)HYDRAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2Z)-2-(1-PHENYLETHYLIDENE)HYDRAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, benzyl, and hydrazino groups. Common reagents used in these reactions include methylating agents, benzyl halides, and hydrazine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of catalysts and optimized reaction pathways can further improve the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2Z)-2-(1-PHENYLETHYLIDENE)HYDRAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and hydrazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2Z)-2-(1-PHENYLETHYLIDENE)HYDRAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2Z)-2-(1-PHENYLETHYLIDENE)HYDRAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, similar in structure to caffeine.
Theophylline: Used in respiratory therapies, structurally related to caffeine and theobromine.
Uniqueness
1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2Z)-2-(1-PHENYLETHYLIDENE)HYDRAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, this compound has a hydrazino group, which can participate in unique chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C23H24N6O2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H24N6O2/c1-15-10-12-17(13-11-15)14-29-19-20(27(3)23(31)28(4)21(19)30)24-22(29)26-25-16(2)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,24,26)/b25-16- |
InChI Key |
XLACOEICUNCXQE-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C(/C)\C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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